3-Phenylpyrrolidin-2-iminehydrochloride
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Overview
Description
3-Phenylpyrrolidin-2-iminehydrochloride is a nitrogen-containing heterocyclic compound. The pyrrolidine ring, a five-membered ring with one nitrogen atom, is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets . The phenyl group attached to the pyrrolidine ring enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrrolidin-2-iminehydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of cost-effective and environmentally friendly reagents, such as air-stable copper salts and non-toxic oxidants like Oxone, is preferred to ensure sustainability and safety .
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrrolidin-2-iminehydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to pyrrolidin-2-ones using oxidizing agents.
Reduction: Reduction of the imine group to form secondary amines.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Oxone, copper salts, and DMAP as additives.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like iodine for iodination reactions.
Major Products
Oxidation: Pyrrolidin-2-ones.
Reduction: Secondary amines.
Substitution: Halogenated derivatives like 3-iodopyrroles.
Scientific Research Applications
3-Phenylpyrrolidin-2-iminehydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylpyrrolidin-2-iminehydrochloride involves its interaction with biological targets through its pyrrolidine ring. The compound can bind to enantioselective proteins, influencing their activity and leading to various biological effects . Molecular docking studies suggest that it may interact with specific enzymes, altering their function and contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different reactivity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological properties.
Uniqueness
3-Phenylpyrrolidin-2-iminehydrochloride is unique due to the presence of both the phenyl group and the imine functionality, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-phenyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c11-10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H2,11,12);1H |
InChI Key |
CDHNJHYLPCMFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C1C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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